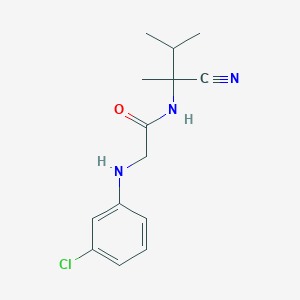
2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of functional groups such as chloroaniline and cyano groups suggests potential reactivity and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the reaction of 3-chloroaniline with an appropriate acylating agent, followed by the introduction of the cyano group. Common reagents used in these reactions include acetic anhydride or acetyl chloride for acylation and cyanogen bromide or similar reagents for cyanation. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could produce a variety of aniline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the cyano group suggests potential interactions with nucleophilic sites in biological molecules, while the chloroaniline moiety could engage in various types of binding interactions.
相似化合物的比较
Similar Compounds
2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide: can be compared with other acetamides, such as:
Uniqueness
The unique combination of functional groups in this compound may confer distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable in specific synthetic applications or as a precursor to novel materials or bioactive molecules.
属性
IUPAC Name |
2-(3-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-6-4-5-11(15)7-12/h4-7,10,17H,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQARBRUVIGRNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
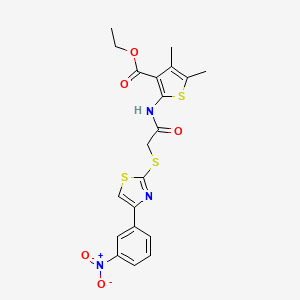
![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)
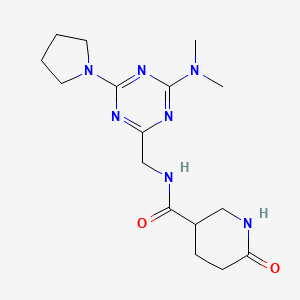
![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)

![2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2542069.png)
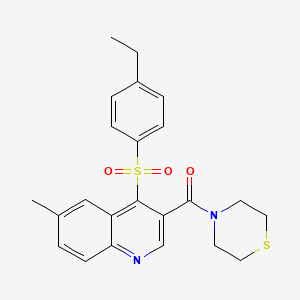

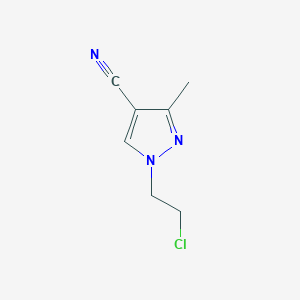
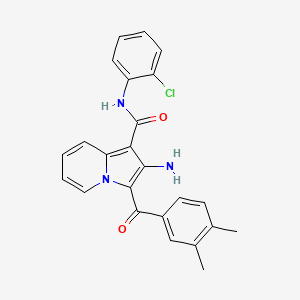
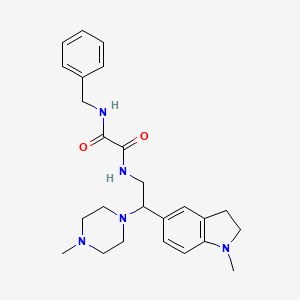
![3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride](/img/structure/B2542081.png)
![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)
